molecular formula C17H23N3O3S B2536189 4-[(1H-imidazol-1-yl)methyl]-1-(2-methoxy-5-methylbenzenesulfonyl)piperidine CAS No. 1396846-72-2

4-[(1H-imidazol-1-yl)methyl]-1-(2-methoxy-5-methylbenzenesulfonyl)piperidine

Cat. No.: B2536189
CAS No.: 1396846-72-2
M. Wt: 349.45
InChI Key: MAMPRSMHFRUDPE-UHFFFAOYSA-N
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Description

4-[(1H-imidazol-1-yl)methyl]-1-(2-methoxy-5-methylbenzenesulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with an imidazole moiety and a methoxy-methylbenzenesulfonyl group

Scientific Research Applications

4-[(1H-imidazol-1-yl)methyl]-1-(2-methoxy-5-methylbenzenesulfonyl)piperidine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-imidazol-1-yl)methyl]-1-(2-methoxy-5-methylbenzenesulfonyl)piperidine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(1H-imidazol-1-yl)methyl]-1-(2-methoxy-5-methylbenzenesulfonyl)piperidine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated imidazole or piperidine rings.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-[(1H-imidazol-1-yl)methyl]-1-(2-methoxy-5-methylbenzenesulfonyl)piperidine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The imidazole moiety can bind to the active site of enzymes, inhibiting their activity.

    Receptor Binding: The compound can interact with receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1H-imidazol-1-yl)methyl]-1-(2-methoxybenzenesulfonyl)piperidine
  • 4-[(1H-imidazol-1-yl)methyl]-1-(2-methylbenzenesulfonyl)piperidine

Uniqueness

4-[(1H-imidazol-1-yl)methyl]-1-(2-methoxy-5-methylbenzenesulfonyl)piperidine is unique due to the presence of both the methoxy and methyl groups on the benzenesulfonyl moiety, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-14-3-4-16(23-2)17(11-14)24(21,22)20-8-5-15(6-9-20)12-19-10-7-18-13-19/h3-4,7,10-11,13,15H,5-6,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMPRSMHFRUDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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